molecular formula C13H15N B1172597 N-(7-chloro-1-hydroxyquinolin-4-ylidene)hydroxylamine CAS No. 13442-12-1

N-(7-chloro-1-hydroxyquinolin-4-ylidene)hydroxylamine

Cat. No.: B1172597
CAS No.: 13442-12-1
Attention: For research use only. Not for human or veterinary use.
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Description

N-(7-chloro-1-hydroxyquinolin-4-ylidene)hydroxylamine is a chemical compound belonging to the quinoline family

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing N-(7-chloro-1-hydroxyquinolin-4-ylidene)hydroxylamine involves the reaction of 7-chloroquinoline with hydroxylamine. This reaction typically takes place under controlled conditions to ensure the formation of the desired product . The process can be summarized as follows:

    Starting Material: 7-chloroquinoline

    Reagent: Hydroxylamine

    Reaction Conditions: The reaction is carried out in a suitable solvent, often under reflux conditions, to facilitate the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(7-chloro-1-hydroxyquinolin-4-ylidene)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the hydroxyamino group to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce 7-chloro-4-aminoquinoline.

Mechanism of Action

The mechanism of action of N-(7-chloro-1-hydroxyquinolin-4-ylidene)hydroxylamine involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to interfere with the synthesis of nucleic acids in microorganisms, thereby inhibiting their growth . The exact molecular pathways and targets may vary depending on the specific application and organism being studied.

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-4-aminoquinoline: A closely related compound with similar biological activities.

    Quinoline N-oxide: Another derivative with distinct chemical properties and applications.

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

Uniqueness

N-(7-chloro-1-hydroxyquinolin-4-ylidene)hydroxylamine is unique due to the presence of both a chloro and a hydroxyamino group, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

13442-12-1

Molecular Formula

C13H15N

Molecular Weight

0

Origin of Product

United States

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